molecular formula C6H14ClNO B1430133 (2S,4S)-2-methylpiperidin-4-ol hydrochloride CAS No. 103539-63-5

(2S,4S)-2-methylpiperidin-4-ol hydrochloride

Cat. No.: B1430133
CAS No.: 103539-63-5
M. Wt: 151.63 g/mol
InChI Key: DXKHDUOLFKISDJ-GEMLJDPKSA-N
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Description

(2S,4S)-2-methylpiperidin-4-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the second position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-methylpiperidin-4-ol hydrochloride typically involves the diastereoselective reduction of a suitable precursor. One common method includes the reduction of a 2-methyl-4-piperidone derivative using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often involve the use of solvents like methanol or ethanol and may require low temperatures to maintain the selectivity of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum on carbon to facilitate the reduction of the precursor compounds. The reaction is typically carried out under high pressure and controlled temperature to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-methylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-methyl-4-piperidone, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

(2S,4S)-2-methylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-2-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxyproline hydrochloride: Another chiral compound with a hydroxyl group at the fourth position, used in peptide synthesis.

    (2S,4S)-2-methylpyrrolidine-4-ol hydrochloride: A structurally similar compound with a five-membered ring instead of a six-membered ring.

Uniqueness

(2S,4S)-2-methylpiperidin-4-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its solubility in water make it particularly valuable in various applications.

Properties

IUPAC Name

(2S,4S)-2-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHDUOLFKISDJ-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103539-63-5
Record name 4-Piperidinol, 2-methyl-, hydrochloride, (2S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103539-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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